2-Methylthio-adenosine triphosphate (tetrasodium) is a chemical compound derived from adenosine triphosphate, where a methylthio group replaces one of the oxygen atoms. This modification enhances its biological activity, particularly as a non-specific agonist for P2 receptors, which play a crucial role in various physiological processes, including platelet aggregation and inflammation. The tetrasodium salt form of this compound is commonly utilized in scientific research due to its stability and solubility in aqueous solutions .
2-Methylthio-adenosine triphosphate tetrasodium is classified under purinergic signaling compounds. It serves as a potent agonist for both P2Y and P2X receptor subtypes, making it valuable in pharmacological studies aimed at understanding receptor functions and their implications in health and disease .
The synthesis of 2-Methylthio-adenosine triphosphate tetrasodium typically involves two main steps: methylation of adenosine triphosphate followed by the introduction of the thio group.
The synthesis can be performed on an industrial scale, where larger quantities of adenosine triphosphate are processed using industrial-grade reagents, ensuring efficiency and consistency in product quality.
The molecular structure of 2-Methylthio-adenosine triphosphate tetrasodium can be represented as follows:
The structural modifications include:
This structure allows for enhanced solubility and stability in biological systems, facilitating its use in various experimental settings .
2-Methylthio-adenosine triphosphate tetrasodium participates in several chemical reactions:
2-Methylthio-adenosine triphosphate tetrasodium acts primarily as an agonist for P2 receptors. Upon binding to these receptors, it activates intracellular signaling pathways that lead to physiological responses such as:
These mechanisms underline its importance in research related to thrombosis and other inflammatory conditions.
Data regarding its stability under various conditions indicate that it retains activity over extended periods when stored properly .
2-Methylthio-adenosine triphosphate tetrasodium has diverse applications across several scientific fields:
2-Methylthio-ATP (2-MeSATP) tetrasodium is a non-selective P2 receptor agonist with distinct potency profiles across receptor subtypes. It exhibits nanomolar affinity for P2Y₁ receptors (EC₅₀ = 4.5 nM in HEK293 cells expressing rat P2Y₁) [3] [6], making it one of the most potent agonists for this subtype. For P2Y₁₂/₁₃ receptors, 2-MeSATP shows moderate activity (EC₅₀ ~100–500 nM), while P2Y₂/₄/₆ receptors are largely insensitive due to preferential activation by UTP/UDP [2] [9]. Among P2X receptors, 2-MeSATP activates P2X1/2/3 (EC₅₀ = 0.5–2 µM) but is ineffective at P2X4/5/6/7 subtypes [5] [10]. This selectivity stems from structural elements: the methylthio substitution at the adenine C2 position enhances affinity for adenine nucleotide-preferring receptors (e.g., P2Y₁, P2X1), while sterically hindering interaction with uridine-sensitive subtypes [9].
Table 1: 2-MeSATP Selectivity Across Key P2 Receptor Subtypes
| Receptor | Subtype Class | EC₅₀ (nM) | Response | Key Antagonist |
|---|---|---|---|---|
| P2Y₁ | Gq-coupled | 4.5 | ↑ IP₃, Ca²⁺ mobilization | MRS2500 (Kᵢ = 0.4 nM) |
| P2Y₁₂ | Gi-coupled | 100–500 | ↓ cAMP, platelet shape change | PSB-0739 |
| P2Y₁₃ | Gi-coupled | 500 | ↓ cAMP, ERK phosphorylation | MRS2211 |
| P2X1 | Ligand-gated ion | 500–2000 | Fast cation current (Na⁺/Ca²⁺) | NF279 |
| P2X3 | Ligand-gated ion | 800 | Sustained cation current | A-317491 |
2-MeSATP exhibits paradoxical effects on platelets: while it directly activates P2Y₁ receptors, it noncompetitively inhibits ADP-induced aggregation. This occurs via two distinct mechanisms:
In P2Y₁-expressing cells (e.g., striatal neurons, endothelial cells), 2-MeSATP triggers biphasic Ca²⁺ mobilization:
In pulmonary artery vasa vasorum endothelial cells (VVEC), 2-MeSATP induces simultaneous nuclear and cytosolic Ca²⁺ transients, activating Ca²⁺-dependent pro-angiogenic kinases (ERK1/2, Akt) [8]. Inhibition studies confirm P2Y₁ dominance: MRS2179 reduces Ca²⁺ flux by >80%, while P2Y₁₃ blockade (MRS2211) decreases it by 40% [8].
2-MeSATP acts as a partial agonist at P2X2 receptors, inducing submaximal channel opening compared to ATP. This property enables it to modulate allosteric sites:
Table 2: Allosteric Modulators of 2-MeSATP Responses at P2X2 Receptors
| Modulator | Binding Site | Effect on 2-MeSATP Response | Conformational Change |
|---|---|---|---|
| Zn²⁺ | Extracellular H120 | ↑ Current amplitude (300%) | Slowed desensitization kinetics |
| H⁺ (pH 6.5) | H319 | ↑ Efficacy (200%) | Stabilized open state |
| Ivermectin | TM domain cavity | ↑ Pore dilation | Increased permeability to NMDG⁺ |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: